1-(3-Methylphenyl)ethane-1,2-diol
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Overview
Description
1-(3-Methylphenyl)ethane-1,2-diol is an organic compound that belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is also known as a vicinal diol due to the vicinal (neighboring) positioning of the hydroxyl groups. The presence of the 3-methylphenyl group adds aromaticity to the molecule, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methylphenyl)ethane-1,2-diol can be synthesized through several methods:
Reduction of α-hydroxy ketones: One common method involves the reduction of α-hydroxy ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dihydroxylation of alkenes: Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of aromatic ketones or the use of biocatalysts. For example, the asymmetric reduction of α-hydroxy aromatic ketones using whole-cell biocatalysts has been shown to be highly efficient .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Reduction: Reduction of the diol can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides
Scientific Research Applications
1-(3-Methylphenyl)ethane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups in the diol can form hydrogen bonds with enzymes and other proteins, affecting their activity and function.
Pathways Involved: The compound can participate in oxidation-reduction reactions, substitution reactions, and other chemical transformations, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(3-Methylphenyl)ethane-1,2-diol can be compared with other similar compounds, such as:
Ethane-1,2-diol (ethylene glycol): Both compounds are vicinal diols, but this compound has an aromatic ring, making it more versatile in organic synthesis.
Propane-1,2-diol (propylene glycol): Similar to ethane-1,2-diol, but with an additional methyl group, making it more hydrophobic.
List of Similar Compounds
- Ethane-1,2-diol (ethylene glycol)
- Propane-1,2-diol (propylene glycol)
- Butane-1,2-diol
This compound stands out due to its aromatic ring, which enhances its reactivity and makes it a valuable intermediate in various chemical processes.
Properties
Molecular Formula |
C9H12O2 |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(3-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9-11H,6H2,1H3 |
InChI Key |
WPVZJYFBUIBTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)O |
Origin of Product |
United States |
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